molecular formula C12H10BrNO2 B3027051 Ethyl 7-bromoquinoline-3-carboxylate CAS No. 1226762-74-8

Ethyl 7-bromoquinoline-3-carboxylate

Cat. No.: B3027051
CAS No.: 1226762-74-8
M. Wt: 280.12
InChI Key: NCEAPXMAJIWHHN-UHFFFAOYSA-N
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Description

Ethyl 7-bromoquinoline-3-carboxylate is a heterocyclic compound with the molecular formula C12H10BrNO2. It is a derivative of quinoline, a nitrogen-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-bromoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-nitrobenzaldehyde with ethyl 3,3-diethoxypropionate in the presence of tin(II) chloride dihydrate as a catalyst. The reaction is typically carried out in ethanol at 90°C for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the functional groups on the quinoline ring .

Scientific Research Applications

Ethyl 7-bromoquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-bromoquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell division processes .

Comparison with Similar Compounds

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
  • Ethyl 6-bromoquinoline-3-carboxylate
  • Ethyl 8-bromoquinoline-3-carboxylate

Comparison: Ethyl 7-bromoquinoline-3-carboxylate is unique due to the position of the bromine atom on the quinoline ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .

Biological Activity

Ethyl 7-bromoquinoline-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀BrNO₂
  • Molecular Weight : 280.12 g/mol
  • Melting Point : Approximately 70°C to 80°C
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.

The presence of a bromine atom at the 7-position of the quinoline ring and an ethyl ester group at the 3-position enhances its reactivity and biological activity. These structural features allow for various chemical modifications, leading to the synthesis of derivatives with enhanced properties.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through interactions with specific biological targets such as enzymes and receptors. The proposed mechanisms include:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes, affecting microbial growth and viability.
  • Anticancer Potential : It could interfere with cellular division processes by modulating signaling pathways or gene expression.
  • Anti-inflammatory Effects : It may also possess properties that reduce inflammation, although specific mechanisms require further investigation.

Antiviral Activity

Recent studies have identified this compound as a precursor for synthesizing derivatives with antiviral properties. For instance, a study evaluated a series of quinoline analogues for their efficacy against enterovirus D68 (EV-D68). The results indicated that modifications to the quinoline structure could enhance antiviral activity, with selectivity indices calculated to assess the compounds' effectiveness .

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundN/AN/AN/A
Quinoline Derivative A2020010
Quinoline Derivative B1515010

The selectivity index (SI) is calculated as SI=CC50EC50\text{SI}=\frac{\text{CC50}}{\text{EC50}}, indicating the therapeutic window of the compounds tested .

Antitumor Activity

In another study focusing on quinoline derivatives, this compound was noted for its potential antitumor applications. Researchers synthesized various derivatives and assessed their cytotoxicity against cancer cell lines. Preliminary results suggested that certain modifications could enhance cytotoxic effects while maintaining low toxicity towards normal cells .

Case Studies

  • Antimicrobial Studies : A series of quinoline derivatives, including this compound, were tested against multiple bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Anticancer Research : A derivative of this compound was evaluated in vitro for its ability to inhibit proliferation in breast cancer cell lines. The study reported an IC50 value indicating effective inhibition at low micromolar concentrations.

Properties

IUPAC Name

ethyl 7-bromoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEAPXMAJIWHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673131
Record name Ethyl 7-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226762-74-8
Record name Ethyl 7-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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